molecular formula C19H14ClN5O2S B2385181 N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946302-32-5

N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2385181
CAS No.: 946302-32-5
M. Wt: 411.86
InChI Key: XTNOTPYTESMKTE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClN5O2S and its molecular weight is 411.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide and its derivatives have been synthesized and characterized, showing varied biological activities, including antitumor, antibacterial, and anti-inflammatory effects. For instance, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, related structurally to the chemical , demonstrated mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one derivative being particularly active (El-Morsy et al., 2017).

Antitumor Evaluation

This compound's derivatives were evaluated for their in vitro antitumor properties. The evaluations revealed that a portion of these derivatives exhibit moderate activity when compared to known antitumor agents, indicating potential for further exploration in cancer treatment research (El-Morsy et al., 2017).

Antibacterial and Antimicrobial Activities

Further studies on related compounds, such as those incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one framework, have shown significant antibacterial and antimicrobial activities. These compounds have been synthesized and assessed against a variety of bacterial strains, displaying promising results that suggest a potential for the development of new antimicrobial agents (Kerru et al., 2019).

Anti-Inflammatory Activity

The chemical structure of this compound lends itself to modifications that yield derivatives with notable anti-inflammatory activities. This has been illustrated by the synthesis of related compounds that, upon evaluation, have shown significant reduction in inflammation markers, indicating their potential utility in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c20-12-5-4-6-13(9-12)22-16(26)11-28-19-23-17-15(18(27)24-19)10-21-25(17)14-7-2-1-3-8-14/h1-10H,11H2,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNOTPYTESMKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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